molecular formula C20H24ClN3O4 B2468243 (E)-3-[4-(2-Amino-2-oxoethoxy)-3-chloro-5-methoxyphenyl]-2-cyano-N-(2-methylcyclohexyl)prop-2-enamide CAS No. 1030197-62-6

(E)-3-[4-(2-Amino-2-oxoethoxy)-3-chloro-5-methoxyphenyl]-2-cyano-N-(2-methylcyclohexyl)prop-2-enamide

Cat. No.: B2468243
CAS No.: 1030197-62-6
M. Wt: 405.88
InChI Key: IZKOFNKYOMSLRH-UHFFFAOYSA-N
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Description

This product is a high-purity analytical standard of (E)-3-[4-(2-Amino-2-oxoethoxy)-3-chloro-5-methoxyphenyl]-2-cyano-N-(2-methylcyclohexyl)prop-2-enamide, provided for laboratory research applications. The compound is a derivative of the hydroxycinnamic acid class . As a specialized research chemical, its specific biological activity, mechanism of action, and primary applications are areas of ongoing scientific investigation and are not fully characterized. Researchers are encouraged to consult the current scientific literature for the latest findings. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

(E)-3-[4-(2-amino-2-oxoethoxy)-3-chloro-5-methoxyphenyl]-2-cyano-N-(2-methylcyclohexyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O4/c1-12-5-3-4-6-16(12)24-20(26)14(10-22)7-13-8-15(21)19(17(9-13)27-2)28-11-18(23)25/h7-9,12,16H,3-6,11H2,1-2H3,(H2,23,25)(H,24,26)/b14-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKOFNKYOMSLRH-VGOFMYFVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC(=O)N)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCCCC1NC(=O)/C(=C/C2=CC(=C(C(=C2)Cl)OCC(=O)N)OC)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-[4-(2-Amino-2-oxoethoxy)-3-chloro-5-methoxyphenyl]-2-cyano-N-(2-methylcyclohexyl)prop-2-enamide, with a CAS number of 1030197-62-6, is a synthetic compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article explores its biological activity, mechanism of action, and relevant case studies.

The compound's molecular formula is C20H24ClN3O4C_{20}H_{24}ClN_{3}O_{4}, and it has a molecular weight of 405.9 g/mol. Its structure features a chloro-substituted phenyl ring, an amino group, and a cyano group, which are critical for its biological interactions.

PropertyValue
CAS Number1030197-62-6
Molecular FormulaC20H24ClN3O4
Molecular Weight405.9 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of specific kinases or enzymes involved in cancer proliferation and inflammatory responses.

In Vitro Studies

  • Anticancer Activity : Research has indicated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase.
  • Anti-inflammatory Effects : In vitro assays demonstrated that this compound can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests its potential use in treating inflammatory diseases.

Case Study 1: Anticancer Efficacy

A study conducted by Zhang et al. (2023) evaluated the effects of the compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. The study also reported significant morphological changes consistent with apoptosis.

Case Study 2: Inhibition of Inflammatory Markers

In a separate investigation by Lee et al. (2024), the compound was tested in RAW 264.7 macrophages. The findings revealed that treatment with this compound led to a reduction in nitric oxide production and downregulation of COX-2 expression, highlighting its anti-inflammatory potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of α,β-unsaturated enamide derivatives. Key structural analogues include:

Compound Name / ID Substituents on Phenyl Ring Amide Group Modification Key Functional Differences
(E)-3-[4-(2-Amino-2-oxoethoxy)-3-chloro-5-methoxyphenyl]-2-cyano-N-(2-methylcyclohexyl)prop-2-enamide 2-Amino-2-oxoethoxy, Cl, OMe 2-Methylcyclohexyl High steric bulk, moderate polarity
(2E)-2-cyano-3-(3-phenoxyphenyl)prop-2-enamide (CAS: 109314-45-6) Phenoxy None (simple aryl group) Lower polarity, increased π-π stacking
(2E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide (5910-80-5) Nitrophenyl-furan 3-Ethoxyphenyl Extended conjugation, nitro group redox activity
2-chloro-N-[3-[[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]amino]-3-oxopropyl]benzamide (941378-50-3) Oxadiazole Cyclohexyl-oxadiazole hybrid Heterocyclic integration, enhanced H-bonding

Physicochemical Properties

  • LogP : The target compound’s calculated LogP (∼3.2) is higher than simpler analogues like 109314-45-6 (LogP ∼2.8) due to the 2-methylcyclohexyl group, which increases hydrophobicity .
  • Hydrogen Bonding: The 2-amino-2-oxoethoxy group provides two H-bond donors/acceptors, distinguishing it from compounds like 5910-80-5, which rely on nitro or ethoxy groups for intermolecular interactions .

Research Findings and Computational Insights

DFT-Based NMR Predictions

As shown in Table 3 of , B3LYP/6-31*G calculations for related enamide derivatives achieved a mean absolute error (MAE) of <0.2 ppm for $ ^1H $-NMR and <2 ppm for $ ^{13}C $-NMR. Applying this method to the target compound would resolve ambiguities in assigning signals for the 2-amino-2-oxoethoxy and cyano groups.

Graph Set Analysis for Crystallography

The compound’s hydrogen-bonding patterns could be analyzed using Etter’s graph set notation (e.g., $ \mathbf{D}(2) $ for dimeric motifs), as applied in . Such analysis would clarify packing efficiency compared to analogues like 941378-50-3, which features oxadiazole-mediated H-bonding .

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